Boc-4-bromo-DL-phenylalanine

Description

BenchChem offers high-quality Boc-4-bromo-DL-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-4-bromo-DL-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULNOXUAEIPUJMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Properties of Boc-4-bromo-DL-phenylalanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-4-bromo-DL-phenylalanine is a synthetically modified amino acid that serves as a crucial building block in the fields of medicinal chemistry and drug discovery. The incorporation of a bromine atom onto the phenyl ring of phenylalanine and the protection of the amino group with a tert-butyloxycarbonyl (Boc) group impart unique physicochemical properties. These modifications enhance its utility in peptide synthesis and the development of novel therapeutic agents, particularly in creating peptides with increased stability, altered receptor-binding affinities, and potential for further functionalization. This technical guide provides a comprehensive overview of the physicochemical properties of Boc-4-bromo-DL-phenylalanine, detailed experimental protocols, and relevant biological pathway diagrams.

Physicochemical Data

The following table summarizes the key physicochemical properties of Boc-4-bromo-DL-phenylalanine. It is important to note that while some data is available for the racemic mixture, other data points are specific to the D- or L-enantiomers.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₄H₁₈BrNO₄ | [1][2] |

| Molecular Weight | 344.2 g/mol | [1][2] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 117-123 °C (for D-enantiomer) | [1] |

| Solubility | Slightly soluble in water. Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [3][4] |

| pKa (Predicted) | The pKa of the carboxylic acid is predicted to be approximately 3.84 for the similar Boc-4-iodo-L-phenylalanine. The actual value for Boc-4-bromo-DL-phenylalanine may vary slightly. | [4] |

| logP (Calculated) | A calculated logP value for the parent compound, 4-bromo-L-phenylalanine, is -0.4. The Boc group will significantly increase the lipophilicity, resulting in a higher positive logP value. | [5] |

| CAS Number | 132153-48-1 (for DL-form) |

Experimental Protocols

Synthesis of Boc-4-bromo-DL-phenylalanine (N-Boc Protection)

This protocol describes a general method for the N-tert-butoxycarbonylation of 4-bromo-DL-phenylalanine.

Materials:

-

4-bromo-DL-phenylalanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

1,4-Dioxane

-

1N Sodium hydroxide (NaOH) solution

-

2N Potassium bisulfate (KHSO₄) solution

-

Ethyl acetate

-

Deionized water

-

Round bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 4-bromo-DL-phenylalanine in a 1:1 mixture of 1,4-dioxane and water in a round bottom flask.

-

While stirring vigorously, add 1N NaOH solution to the mixture to adjust the pH to approximately 9-10, ensuring the amino acid is fully dissolved.

-

Cool the reaction mixture in an ice bath.

-

Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the solution.

-

Allow the reaction to stir overnight at room temperature, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, acidify the mixture to a pH of 2-3 by the dropwise addition of 2N KHSO₄ solution.[6]

-

Concentrate the reaction mixture using a rotary evaporator to remove the 1,4-dioxane.[6]

-

Extract the aqueous layer three times with ethyl acetate.[6]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude Boc-4-bromo-DL-phenylalanine.

-

The product can be further purified by recrystallization or column chromatography.

References

- 1. chemimpex.com [chemimpex.com]

- 2. N-Boc-4-bromo-L-phenylalanine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. N-Boc-4-bromo-L-phenylalanine, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 4. BOC-4-IODO-L-PHENYLALANINE | 62129-44-6 [chemicalbook.com]

- 5. 4-Bromo-L-phenylalanine | C9H10BrNO2 | CID 671214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

An In-Depth Technical Guide to the Structure and Conformation of Boc-4-bromo-DL-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-tert-butyloxycarbonyl-4-bromo-DL-phenylalanine (Boc-4-bromo-DL-phenylalanine), a synthetic amino acid derivative crucial in peptide synthesis and drug discovery. This document delves into its structure, conformational properties, synthesis, and applications, offering valuable insights for professionals in medicinal chemistry and biochemical research.

Physicochemical and Structural Properties

Boc-4-bromo-DL-phenylalanine is a derivative of the essential amino acid phenylalanine. The introduction of a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a bromine atom at the para-position of the phenyl ring significantly alters its chemical properties. These modifications are instrumental in its application, enhancing its utility as a building block in solid-phase peptide synthesis (SPPS) and for introducing unique structural and functional characteristics into peptides.[1]

Below is a summary of its key physicochemical properties:

| Property | Value | Reference(s) |

| IUPAC Name | (2R,S)-2-(tert-butoxycarbonylamino)-3-(4-bromophenyl)propanoic acid | [2] |

| Molecular Formula | C₁₄H₁₈BrNO₄ | [2] |

| Molecular Weight | 344.2 g/mol | [2] |

| CAS Number | 132153-48-1 | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents (e.g., DMF, DCM), slightly soluble in water |

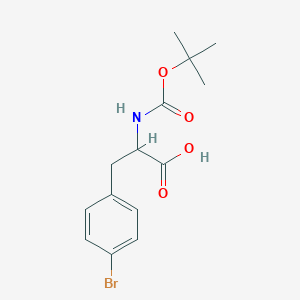

Chemical Structure

The structure of Boc-4-bromo-DL-phenylalanine is characterized by a central chiral carbon, the Boc-protected amine, a carboxylic acid group, and a 4-bromobenzyl side chain.

Caption: Chemical structure of Boc-4-bromo-DL-phenylalanine.

Synthesis of Boc-4-bromo-DL-phenylalanine

The synthesis of Boc-4-bromo-DL-phenylalanine is typically achieved through the N-α-protection of 4-bromo-DL-phenylalanine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This standard procedure is widely applicable for the Boc protection of amino acids.[3]

Experimental Protocol: Boc Protection

Materials:

-

4-bromo-DL-phenylalanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

1,4-Dioxane

-

1(N) Sodium hydroxide (NaOH) solution

-

Dry Dichloromethane (DCM)

-

Water

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate

-

Ethyl acetate

Procedure:

-

Dissolve 4-bromo-DL-phenylalanine in a mixture of 1,4-dioxane and 1(N) NaOH solution with vigorous stirring in an ice bath.

-

Slowly add a solution of Boc₂O in 1,4-dioxane dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture to a pH of approximately 1.5 with concentrated HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel.

Caption: Workflow for the synthesis of Boc-4-bromo-DL-phenylalanine.

Spectroscopic and Conformational Analysis

The structural integrity and conformation of Boc-4-bromo-DL-phenylalanine can be assessed using various spectroscopic techniques.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the tert-butyl protons of the Boc group (singlet, ~1.4 ppm), the α-proton (multiplet), β-protons (multiplets), and the aromatic protons of the bromophenyl ring (two doublets, AA'BB' system). |

| ¹³C NMR | Resonances for the quaternary and methyl carbons of the Boc group, the α-carbon, β-carbon, the carboxyl carbon, and the aromatic carbons, including the carbon bearing the bromine atom. |

| FTIR | Characteristic absorption bands for the N-H stretch of the carbamate, C=O stretches of the carbamate and carboxylic acid, and C-Br stretch of the aromatic ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the molecule, exhibiting the characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units). |

Conformational Insights

The conformation of Boc-4-bromo-DL-phenylalanine in peptides is influenced by both the bulky Boc group and the bromo-substituted phenyl ring.

-

Boc Group: The tert-butyloxycarbonyl group is known to be sterically demanding and can influence the local backbone conformation of the amino acid residue.[4] It can restrict the accessible regions of the Ramachandran plot for the residue it protects.

-

4-Bromo-phenyl Side Chain: The bromine atom at the para-position increases the lipophilicity and steric bulk of the phenyl side chain.[5] This modification can impact peptide folding and its interactions with biological targets. Halogenation of the phenylalanine residue has been shown to affect the cis/trans equilibrium of adjacent peptide bonds, which can be a critical factor for biological activity.[6] Computational studies on related halogenated phenylalanine analogs suggest that the bulky side chain can induce conformational constraints, favoring specific secondary structures like β-turns.[7][8]

Applications in Peptide Synthesis and Drug Development

Boc-4-bromo-DL-phenylalanine is a valuable building block in the design and synthesis of novel peptides and peptidomimetics.[1][9]

-

Enhanced Stability and Potency: The D-enantiomer, when incorporated into peptides, can confer resistance to enzymatic degradation, thereby increasing the in vivo half-life of peptide-based drugs.[5] The brominated phenyl ring can also enhance binding affinity to target receptors.[5]

-

Structural Probe: The bromine atom serves as a useful handle for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of diverse functionalities.[7]

-

Drug Discovery: This modified amino acid is utilized in the development of therapeutic peptides for various applications, including oncology and neurology, where precise molecular interactions are crucial for efficacy.[1]

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Boc-4-bromo-DL-phenylalanine into a peptide chain via SPPS follows a standard protocol.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Bromo-N-Boc-DL-phenylalanine | 132153-48-1 | HFA15348 [biosynth.com]

- 3. benchchem.com [benchchem.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. nbinno.com [nbinno.com]

- 6. Halogenation at the Phenylalanine Residue of Monomethyl Auristatin F Leads to a Favorable cis/trans Equilibrium and Retained Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Study of the conformational profile of the norbornane analogues of phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Solubility Profile of Boc-4-bromo-DL-phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Boc-4-bromo-DL-phenylalanine in various organic solvents. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on qualitative solubility and provides a comprehensive, standardized experimental protocol for determining solubility in the laboratory. This guide is intended to support research, process development, and formulation activities involving this compound.

Qualitative Solubility of Boc-4-bromo-DL-phenylalanine

Boc-4-bromo-DL-phenylalanine, a protected amino acid derivative, exhibits solubility in a range of common organic solvents. This solubility is a critical parameter for its use in peptide synthesis, purification, and the development of pharmaceutical intermediates. The available data on its solubility is summarized in the table below. It is important to note that "soluble" is a qualitative term and the actual concentration can vary significantly between solvents.

| Solvent | IUPAC Name | Qualitative Solubility |

| Chloroform | Trichloromethane | Soluble |

| Dichloromethane (DCM) | Dichloromethane | Soluble |

| Ethyl Acetate (EtOAc) | Ethyl ethanoate | Soluble |

| Dimethyl Sulfoxide (DMSO) | (Sulfinylbis)methane | Soluble |

| Acetone | Propan-2-one | Soluble |

| Water | Water | Slightly soluble |

Note: The qualitative data is based on information from chemical suppliers and general chemical literature. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a solid compound in a given solvent. This method is robust and provides thermodynamic solubility data.

2.1. Materials and Equipment

-

Boc-4-bromo-DL-phenylalanine (solid)

-

Selected organic solvents (high purity, analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer with temperature control

-

Analytical balance (± 0.01 mg)

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

2.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of Boc-4-bromo-DL-phenylalanine to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

For finely dispersed solids, centrifugation of the samples at a high speed (e.g., 10,000 rpm for 15 minutes) is recommended to ensure complete separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of Boc-4-bromo-DL-phenylalanine.

-

Prepare a calibration curve using standard solutions of known concentrations of Boc-4-bromo-DL-phenylalanine.

-

-

Calculation of Solubility:

-

Using the concentration obtained from the analytical measurement and the dilution factor, calculate the solubility of Boc-4-bromo-DL-phenylalanine in the specific solvent. The solubility is typically expressed in units of mg/mL or g/L.

-

Visualizing Experimental and Conceptual Frameworks

3.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the shake-flask method for determining the solubility of Boc-4-bromo-DL-phenylalanine.

3.2. Factors Influencing Solubility

The solubility of a compound like Boc-4-bromo-DL-phenylalanine in organic solvents is influenced by a combination of factors related to both the solute and the solvent. This relationship is depicted in the diagram below.

The Strategic Role of the Boc Protecting Group in 4-Bromophenylalanine: A Technical Guide for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the tert-butyloxycarbonyl (Boc) protecting group in the application of 4-bromophenylalanine, a non-canonical amino acid increasingly utilized in peptide synthesis and drug development. The strategic implementation of the Boc group facilitates the controlled incorporation of 4-bromophenylalanine into peptide chains, while the bromo moiety serves as a versatile handle for post-synthetic modifications, enabling the creation of novel therapeutic and research agents.

Core Principles of Boc Protection in 4-Bromophenylalanine Chemistry

The primary function of the Boc protecting group in the context of 4-bromophenylalanine is to temporarily block the nucleophilicity of the α-amino group.[1] This protection is essential during peptide bond formation to prevent unwanted side reactions, such as self-polymerization.[1] The Boc group is favored for its stability under a wide range of reaction conditions and its facile removal under acidic conditions, which provides orthogonality with other protecting groups used in complex molecular synthesis.[1]

The incorporation of 4-bromophenylalanine itself introduces a unique structural and functional element into peptides. The bromine atom can alter the electronic properties of the phenyl ring and provides a reactive site for various chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[2] This allows for the synthesis of peptide analogs with modified side chains to optimize potency, selectivity, and pharmacokinetic profiles.[2]

Physicochemical Properties of Boc-4-bromo-L-phenylalanine

A clear understanding of the physicochemical properties of Boc-4-bromo-L-phenylalanine is crucial for its effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C14H18BrNO4 | [3] |

| Molecular Weight | 344.2 g/mol | [3] |

| Appearance | White powder | [3] |

| Purity | ≥ 99% (HPLC) | [3] |

| Melting Point | 118°C to 120°C | [4] |

| Solubility | Slightly soluble in water. Soluble in methanol, dichloromethane, dimethylformamide and N-methyl-2-pyrrolidone. | [4][5] |

| Storage Conditions | 0-8 °C | [3] |

Experimental Protocols

Boc Protection of 4-Bromophenylalanine

This protocol describes a standard procedure for the protection of the amino group of 4-bromophenylalanine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

4-Bromo-L-phenylalanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Saturated brine

-

Anhydrous sodium sulfate

-

Hydrochloric acid (HCl) or Potassium bisulfate (KHSO₄)

Procedure:

-

Dissolve 4-bromo-L-phenylalanine (1.0 equiv) in a mixture of 1,4-dioxane and water.

-

Add sodium hydroxide (2.5 equiv) to the solution and stir until the amino acid dissolves completely.

-

Cool the reaction mixture to 0-10 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.7 equiv) dropwise to the cooled solution while stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture to a pH of 2-3 with a suitable acid (e.g., 1M HCl or KHSO₄ solution).

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude Boc-4-bromo-L-phenylalanine.

-

The crude product can be further purified by recrystallization.

Boc Deprotection of a 4-Bromophenylalanine-Containing Peptide

This protocol outlines the removal of the Boc protecting group under acidic conditions, a critical step in solid-phase peptide synthesis (SPPS).

Materials:

-

Boc-protected peptide-resin

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Dithiothreitol (DTE) (optional, as a scavenger for sensitive residues)

-

Isopropyl alcohol (IPA)

Procedure:

-

Swell the Boc-protected peptide-resin in DCM.

-

Treat the resin with a solution of 50% TFA in DCM (10 mL/g of resin) for a pre-wash of 5 minutes.[6]

-

Drain the solution and add a fresh solution of 50% TFA in DCM for 20-30 minutes to ensure complete deprotection.[2][6] For peptides containing sensitive residues like Cys, Met, or Trp, 0.5% DTE can be added to the TFA solution as a scavenger.[6]

-

Filter the resin and wash thoroughly with DCM (2x) and then IPA (2x).[6]

-

The deprotected peptide-resin is now ready for the next coupling step.

Solid-Phase Peptide Synthesis (SPPS) using Boc-4-Bromophenylalanine

This protocol describes the incorporation of Boc-4-bromophenylalanine into a growing peptide chain on a solid support.

Materials:

-

Deprotected peptide-resin

-

Boc-4-bromo-L-phenylalanine

-

Coupling reagents (e.g., HBTU, HOBt)

-

Base (e.g., N,N-diisopropylethylamine - DIPEA)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a separate vessel, dissolve Boc-4-bromo-L-phenylalanine (3.0 equiv) and a coupling activator like HOBt (3.0 equiv) in DMF.

-

Add the coupling reagent, such as HBTU (3.0 equiv), to the amino acid solution.

-

Activate the amino acid by adding DIPEA (6.0 equiv).

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

After the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).

-

A capping step with acetic anhydride and DIPEA in DMF can be performed to block any unreacted N-terminal amines.

Post-Synthetic Modification: Suzuki-Miyaura Cross-Coupling

The bromine atom on the 4-bromophenylalanine residue serves as a handle for post-synthetic modifications, such as the Suzuki-Miyaura cross-coupling reaction.

Materials:

-

Purified peptide containing 4-bromophenylalanine

-

Aryl boronic acid (1.5-3 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.1-0.2 equiv)

-

Base (e.g., K₂CO₃ or Na₂CO₃, 2-4 equiv)

-

Solvent system (e.g., THF/water, DMF)

Procedure:

-

Dissolve the 4-bromophenylalanine-containing peptide in a suitable solvent system.

-

Add the aryl boronic acid, palladium catalyst, and base to the reaction mixture.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 60°C to 100°C for 2-24 hours.[7]

-

Monitor the reaction progress by HPLC and mass spectrometry.

-

Upon completion, purify the modified peptide using reverse-phase HPLC.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and modification of peptides containing Boc-4-bromophenylalanine.

Table 1: Typical Yields and Purity in Boc-4-Bromophenylalanine Chemistry

| Process | Product | Typical Crude Yield | Typical Final Purity | Reference |

| Boc Protection | Boc-4-bromo-L-phenylalanine | >90% | >98% (after recrystallization) | [3] |

| SPPS Coupling | Peptide-resin | >95% (coupling efficiency) | - | [8] |

| Cleavage from Resin | Crude Peptide | 70-90% | - | [7] |

| HPLC Purification | Purified Peptide | - | >95% or >98% | [7] |

| Suzuki Coupling | Modified Peptide | 60-90% (conversion rate) | >95% (after purification) | [7] |

Visualizing the Workflow and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key processes involving Boc-4-bromophenylalanine.

Conclusion

The use of Boc-4-bromophenylalanine is a powerful strategy in modern peptide chemistry. The Boc protecting group ensures the fidelity of peptide synthesis by preventing unwanted side reactions at the N-terminus. The bromine atom on the phenyl ring provides a versatile platform for post-synthetic modifications, enabling the generation of diverse peptide libraries for drug discovery and other biomedical applications. The protocols and data presented in this guide offer a comprehensive resource for researchers and scientists working in this exciting field.

References

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. N-Boc-4-bromo-L-phenylalanine, 98% | Fisher Scientific [fishersci.ca]

- 5. N-Boc-L-phenylalanine, 99% | Fisher Scientific [fishersci.ca]

- 6. chempep.com [chempep.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Introduction: Beyond the Canonical – Leveraging Bromophenylalanine in Modern Drug Design

An In-Depth Technical Guide to the Impact of Bromine Substitution on Phenylalanine Properties for Advanced Drug Discovery

In the landscape of medicinal chemistry and drug discovery, the strategic modification of lead compounds is paramount to optimizing their pharmacokinetic and pharmacodynamic profiles. Halogenation, and particularly bromination, has emerged as a powerful and reliable strategy for this purpose. The substitution of a hydrogen atom with bromine on a molecule's scaffold can profoundly alter its intrinsic properties in predictable yet potent ways. When applied to foundational biological building blocks like the amino acid phenylalanine, this modification creates non-canonical amino acids (ncAAs) such as 3-bromo-DL-phenylalanine and 4-bromo-L-phenylalanine, which serve as invaluable tools for researchers.[1]

This guide, intended for drug development professionals and research scientists, provides a deep dive into the multifaceted impact of bromine substitution on phenylalanine. We will move beyond a simple recitation of facts to explore the causal relationships between the physicochemical changes induced by bromine and the resulting modulation of biological activity. As Senior Application Scientists, our goal is to provide not just the "what," but the "why" and "how"—explaining the rationale behind experimental choices and providing robust, field-proven protocols for leveraging brominated phenylalanine derivatives in your research. These derivatives are not merely structural analogs; they are sophisticated tools for enhancing binding affinity, improving metabolic stability, and providing versatile synthetic handles for further molecular diversification.[2]

Section 1: The Physicochemical Cascade: How Bromine Alters Phenylalanine's Core Properties

The introduction of a bromine atom onto the phenyl ring of phenylalanine initiates a cascade of changes to the molecule's fundamental physicochemical characteristics. The position of the bromine atom (ortho-, meta-, or para-) further refines these effects, providing a tunable platform for molecular design. Understanding these core changes is critical, as they are the root cause of the altered biological functions we aim to achieve.

Increased Lipophilicity: Enhancing Membrane Permeability and Hydrophobic Interactions

One of the most significant and immediate effects of bromination is the increase in lipophilicity, or hydrophobicity. The large, polarizable electron cloud of the bromine atom reduces the molecule's affinity for aqueous environments and enhances its partitioning into lipidic phases. This is a crucial parameter in drug design, as it directly influences a compound's ability to cross cellular membranes and its potential to engage with hydrophobic pockets in target proteins.

The increase in lipophilicity can be quantified by the partition coefficient (logP). Computational models show a marked increase in the logP value for brominated phenylalanine compared to its canonical counterpart.[3]

| Compound | Canonical/Substituted | Predicted LogP (Model 2)[3] | Key Implication |

| Phenylalanine | Canonical | 1.60 | Baseline |

| 4-Fluorophenylalanine | Halogenated (Fluoro) | 1.79 | Moderate lipophilicity increase |

| 4-Chlorophenylalanine | Halogenated (Chloro) | 2.45 | Significant lipophilicity increase |

| 4-Bromophenylalanine | Halogenated (Bromo) | 3.92 | Substantial lipophilicity increase |

Rationale: From a drug design perspective, this enhanced lipophilicity is a double-edged sword. While it can improve membrane transit and hydrophobic binding, excessive lipophilicity can lead to poor solubility, non-specific binding, and increased metabolic turnover. Therefore, the choice to incorporate bromophenylalanine must be balanced against the overall physicochemical profile of the parent molecule.

Electronic Perturbation and the Potential for Halogen Bonding

Bromine is a highly electronegative atom that exerts a strong electron-withdrawing effect on the phenyl ring.[4] This electronic perturbation can influence the acidity (pKa) of the amino acid's carboxyl and amino groups, potentially altering ionization states at physiological pH and modifying electrostatic interactions with a biological target.[4]

More profoundly, the electron distribution around the bromine atom creates a region of positive electrostatic potential on its outward-facing pole, known as a "sigma-hole." This enables a highly directional, non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's binding site, an interaction known as halogen bonding .[5] This bond, though weaker than a hydrogen bond, can be a critical contributor to enhancing binding affinity and specificity.[4][5]

Steric and Conformational Impact

The bromine atom is significantly larger than a hydrogen atom, introducing considerable steric bulk to the phenylalanine side chain. This added volume can be leveraged to achieve a better fit within large, hydrophobic pockets of a target protein, thereby increasing binding affinity.[4] However, if the binding pocket is sterically constrained, this same bulk can lead to a clash that reduces or abolishes binding.[4] This highlights the importance of structural context; the impact of bromination is not universal but is highly dependent on the specific topology of the peptide-receptor or enzyme-inhibitor interface. The D-chiral configuration of bromophenylalanine can also be used to introduce unique steric factors, control peptide folding, and improve resistance to enzymatic degradation.

Section 2: Translating Physicochemical Changes into Biological Function

The alterations in lipophilicity, electronics, and sterics are not merely academic—they are the mechanisms by which bromophenylalanine modulates the biological activity of peptides and small molecules.

Modulating Enzyme Inhibition

Bromophenylalanine derivatives are effective tools for developing enzyme inhibitors, particularly for enzymes that process aromatic amino acids, such as phenylalanine hydroxylase (PAH) and tryptophan hydroxylase (TPH).[1] By acting as a structural mimic of the natural substrate, a bromophenylalanine-containing molecule can act as a competitive inhibitor.[1] The enhanced hydrophobicity and potential for halogen bonding can lead to tighter binding in the enzyme's active site, resulting in a more potent inhibitory effect, as measured by a lower half-maximal inhibitory concentration (IC50) value.[4]

Enhancing Receptor Binding Affinity

For peptides that mediate their effects through receptor binding, such as the neuropeptide Substance P binding to the neurokinin-1 (NK-1) receptor, the incorporation of bromophenylalanine can significantly enhance binding affinity.[4] The key drivers for this enhancement are:

-

Increased Hydrophobicity: Facilitating entry into and favorable interactions within hydrophobic regions of the receptor's binding pocket.

-

Halogen Bonding: Providing an additional, stabilizing non-covalent interaction between the peptide and the receptor.[4]

The result is a more stable peptide-receptor complex, which can translate to greater potency and a longer duration of action.

Caption: Suzuki Coupling using Bromophenylalanine.

Incorporation into Peptides via SPPS

Bromophenylalanine, typically protected with an Fmoc group (Fmoc-L-3-bromophenylalanine or Fmoc-L-4-bromophenylalanine), is seamlessly integrated into standard solid-phase peptide synthesis (SPPS) protocols. [6]It acts as a key building block that allows for the precise, site-specific introduction of bromine into a peptide sequence. [6]This enables researchers to systematically probe the role of individual residues in peptide function and to optimize peptides for therapeutic applications by enhancing their stability and potency. [2]

Site-Specific Incorporation into Proteins

Through the advanced technique of genetic code expansion, bromophenylalanine can be incorporated into recombinant proteins at specific sites in response to a nonsense or "stop" codon (e.g., the amber codon, UAG). [7]This is achieved by introducing an engineered pair of a tRNA and a corresponding aminoacyl-tRNA synthetase (aaRS) into the expression host (like E. coli). The engineered aaRS specifically recognizes bromophenylalanine and attaches it to the engineered tRNA, which in turn reads the amber codon on the mRNA, inserting bromophenylalanine into the growing polypeptide chain. [7][8]This powerful method allows for the creation of proteins with novel functionalities or the introduction of heavy atoms for X-ray crystallography.

Section 4: Field-Proven Methodologies: Experimental Protocols

A core tenet of our scientific support is ensuring that advanced concepts can be practically applied. The following protocols provide validated, step-by-step methodologies for key workflows involving bromophenylalanine.

Protocol: Incorporation of Fmoc-4-Br-Phe into a Peptide via Manual SPPS

Rationale: This protocol outlines the standard manual procedure for incorporating a brominated phenylalanine residue into a growing peptide chain on a solid support resin using the well-established Fmoc/tBu strategy. [2]The self-validating steps include colorimetric tests to confirm the completion of coupling and deprotection.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-4-Bromo-L-phenylalanine

-

Other required Fmoc-protected amino acids

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activation base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide)

-

Deprotection reagent: 20% piperidine in DMF

-

Washing solvent: Dichloromethane (DCM)

-

Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection (First Amino Acid):

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

-

Amino Acid Coupling (Fmoc-4-Br-Phe):

-

In a separate vial, dissolve Fmoc-4-Bromo-L-phenylalanine (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in a minimum volume of DMF.

-

Add DIPEA (6 eq.) to activate the amino acid solution (it should turn yellow).

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 2 hours at room temperature.

-

-

Validation (Kaiser Test): Take a few beads of resin, wash them, and perform a Kaiser test. A negative result (beads remain yellow) confirms complete coupling. If positive (blue beads), repeat the coupling step.

-

Washing: Once coupling is complete, drain the solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

Cycle for Subsequent Amino Acids: Repeat steps 2, 3, 4, and 5 for each subsequent amino acid in the desired sequence.

-

Final Cleavage and Deprotection:

-

After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding it to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the pellet.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: Solid-Phase Peptide Synthesis (SPPS) Cycle.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Rationale: This protocol provides a general method for using the bromine atom on a phenylalanine derivative as a reactive site for forming a new carbon-carbon bond, enabling significant structural diversification. [2]Monitoring by LC-MS serves as the in-process validation check.

Materials:

-

N-protected bromophenylalanine derivative (e.g., from the peptide synthesis)

-

Arylboronic acid (1.5 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq.)

-

Base (e.g., K₂CO₃, 3 eq.)

-

Degassed solvent (e.g., Dioxane/Water mixture)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Setup: To a Schlenk flask, add the N-protected bromophenylalanine derivative, arylboronic acid, palladium catalyst, and base.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent to the flask via syringe.

-

Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the resulting product by flash column chromatography.

Conclusion

The substitution of hydrogen with bromine on the phenylalanine ring is far more than a simple atomic swap; it is a strategic decision that imparts a powerful suite of new physicochemical and biological properties. From enhancing lipophilicity and enabling halogen bonding to improving metabolic stability and providing a handle for synthetic diversification, bromophenylalanine has proven to be an indispensable tool in the arsenal of the modern medicinal chemist. [1][2]Its seamless integration into established synthetic workflows, such as SPPS, further cements its role as a key building block for designing next-generation peptide therapeutics and complex small molecules. [6]By understanding and applying the principles and protocols outlined in this guide, researchers can unlock new possibilities in lead optimization and accelerate the journey from discovery to clinical candidate.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Fmoc-L-3-Bromophenylalanine: A Key Building Block for Advanced Peptide Synthesis and Drug Discovery.

- Guidechem. (n.d.). What is 4-Bromo-L-phenylalanine and how is it synthesized?.

-

Kwon, I., & Tirrell, D. A. (2007). Design of a bacterial host for site-specific incorporation of p-bromophenylalanine into recombinant proteins. Journal of the American Chemical Society, 129(34), 10431–10437. Retrieved from [Link]

- BenchChem. (2025). A Comparative Analysis of the Biological Activities of 3-Bromo-DL-phenylalanine and 4-Bromo-DL-phenylalanine.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Brominated Phenylalanine Derivatives in Drug Discovery.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Synthesis with High-Purity L-4-Bromophenylalanine.

- BenchChem. (2025). The Impact of 4-Bromo-Phenylalanine Incorporation on Peptide Bioactivity: A Comparative Guide.

- BenchChem. (2025). Application Notes and Protocols: 3-Bromo-DL-phenylalanine as a Versatile Building Block in Drug Discovery.

-

Kwon, I., & Tirrell, D. A. (2007). Design of a Bacterial Host for Site-Specific Incorporation of p-Bromophenylalanine into Recombinant Proteins. Journal of the American Chemical Society. Retrieved from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of D-4-Bromophenylalanine in Peptide Design.

-

Aragones, A. C., et al. (2024). From canonical to unique: extension of a lipophilicity scale of amino acids to non-standard residues. Open Exploration. Retrieved from [Link]

- BenchChem. (2025). A Comparative Guide to the Biological Activity of Peptides Substituted with 4-Bromophenylalanine and 4-Aminophenylalanine.

-

NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. From canonical to unique: extension of a lipophilicity scale of amino acids to non-standard residues [explorationpub.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Design of a bacterial host for site-specific incorporation of p-bromophenylalanine into recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Stereochemistry of Boc-4-bromo-DL-phenylalanine: A Technical Guide to D and L Isomers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of N-Boc-4-bromo-DL-phenylalanine, a critical chiral building block in contemporary drug discovery and peptide synthesis. The presence of a bromine atom on the phenyl ring and the stereochemistry at the α-carbon offer unique opportunities for molecular design, influencing both the biological activity and pharmacokinetic properties of resulting peptides and small molecules. This document details the distinct properties of the D and L isomers, methods for their synthesis and separation, and their applications in research and development.

Core Concepts: The Significance of Chirality

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology and medicinal chemistry. The two enantiomers of a chiral molecule, designated as D (dextrorotatory) and L (levorotatory), can exhibit profoundly different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and interact selectively with only one enantiomer. The use of stereochemically pure starting materials like Boc-4-bromo-D-phenylalanine and Boc-4-bromo-L-phenylalanine is therefore crucial in the development of safe and efficacious therapeutics.

Physicochemical Properties of Boc-4-bromo-phenylalanine Enantiomers

The D and L isomers of Boc-4-bromo-phenylalanine share the same molecular formula and weight but differ in their optical activity and melting points. A summary of their key physicochemical properties is presented below for easy comparison.

| Property | Boc-4-bromo-D-phenylalanine | Boc-4-bromo-L-phenylalanine |

| Synonyms | Boc-D-Phe(4-Br)-OH, Boc-p-bromo-D-Phe-OH | Boc-L-Phe(4-Br)-OH, Boc-p-bromo-L-Phe-OH |

| CAS Number | 79561-82-3[1] | 62129-39-9[2] |

| Molecular Formula | C14H18BrNO4[1][2] | C14H18BrNO4[1][2] |

| Molecular Weight | 344.2 g/mol [1][2] | 344.2 g/mol [1][2] |

| Appearance | White to off-white solid[1] | White powder[2] |

| Melting Point | 117-123 °C[1] | Not specified (typically similar to D-isomer) |

| Optical Rotation | [α]D²⁰ = -13 ± 2º (c=1, in MeOH)[1] | [α]D²⁰ = +13 ± 2º (c=1, in MeOH) (inferred) |

| Purity | ≥ 99% (HPLC)[1] | ≥ 99% (HPLC)[2] |

Applications in Drug Development and Peptide Synthesis

Both enantiomers of Boc-4-bromo-phenylalanine are valuable tools in the synthesis of peptides and other bioactive molecules. The tert-butyloxycarbonyl (Boc) protecting group enhances their stability and solubility, making them suitable for solid-phase peptide synthesis (SPPS).

The bromine atom at the para position of the phenyl ring serves as a versatile handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse functional groups to fine-tune the biological activity of the target molecule.

-

Boc-4-bromo-D-phenylalanine is frequently incorporated into peptide-based drugs to increase their resistance to enzymatic degradation, thereby prolonging their in-vivo half-life. Its use is prominent in the development of therapeutics in oncology and neurology, where specific molecular interactions are critical.[1]

-

Boc-4-bromo-L-phenylalanine serves as a crucial building block for creating biologically active peptides and exploring new drug candidates with enhanced biological activity.[2] It also finds applications in bioconjugation, where it can be used to attach drugs or imaging agents to biomolecules for targeted delivery.[2]

Experimental Protocols

Synthesis of Boc-4-bromo-DL-phenylalanine

A general method for the synthesis of N-Boc protected amino acids involves the reaction of the amino acid with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base.

Materials:

-

4-bromo-DL-phenylalanine

-

Di-tert-butyl dicarbonate ((Boc)2O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve 4-bromo-DL-phenylalanine in a 1:1 mixture of dioxane and water containing one equivalent of NaOH.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate in dioxane dropwise to the cooled amino acid solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Remove the dioxane under reduced pressure.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)2O.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with cold 1N HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield Boc-4-bromo-DL-phenylalanine.

Chiral Resolution of Boc-4-bromo-DL-phenylalanine by HPLC

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are often effective for the resolution of N-protected amino acids.

Instrumentation and Conditions (General Guideline):

-

HPLC System: A standard HPLC system with a UV detector.

-

Chiral Column: A polysaccharide-based column (e.g., Chiralcel® OD-H) or a macrocyclic glycopeptide-based column (e.g., Astec® CHIROBIOTIC® T).

-

Mobile Phase:

-

Normal Phase: A mixture of hexane/isopropanol/trifluoroacetic acid (e.g., 90:10:0.1 v/v/v).

-

Reversed Phase: A mixture of acetonitrile/water/trifluoroacetic acid (e.g., gradient elution).

-

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at 220 nm or 254 nm.

-

Sample Preparation: Dissolve a small amount of Boc-4-bromo-DL-phenylalanine in the mobile phase.

Procedure:

-

Equilibrate the chiral column with the chosen mobile phase until a stable baseline is achieved.

-

Inject the sample solution onto the column.

-

Monitor the elution of the enantiomers using the UV detector. The two enantiomers will have different retention times.

-

For preparative separation, collect the fractions corresponding to each enantiomer.

-

Combine the fractions for each enantiomer and remove the solvent to obtain the isolated D and L isomers.

Enzymatic Resolution of Boc-4-bromo-DL-phenylalanine

Enzymatic resolution offers a green and highly selective method for separating enantiomers. Lipases are commonly used for the kinetic resolution of racemic esters of N-protected amino acids. This process involves the enantioselective hydrolysis of the ester, where the enzyme preferentially acts on one enantiomer.

Procedure (Two-step process):

Step 1: Esterification of Boc-4-bromo-DL-phenylalanine

-

Convert the racemic Boc-4-bromo-DL-phenylalanine to its methyl or ethyl ester using standard esterification methods (e.g., reaction with methanol or ethanol in the presence of an acid catalyst like thionyl chloride or HCl gas).

Step 2: Lipase-catalyzed Hydrolysis

-

Disperse the racemic ester of Boc-4-bromo-DL-phenylalanine in a suitable buffer solution (e.g., phosphate buffer, pH 7).

-

Add a lipase (e.g., from Candida antarctica or Pseudomonas cepacia).

-

Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by HPLC. The enzyme will selectively hydrolyze one of the ester enantiomers (typically the L-enantiomer) to the corresponding carboxylic acid.

-

When approximately 50% conversion is reached, stop the reaction.

-

Separate the unreacted D-ester from the L-carboxylic acid by extraction. The carboxylic acid will be soluble in a basic aqueous solution, while the ester will remain in an organic solvent.

-

Acidify the aqueous layer to recover the L-carboxylic acid.

-

Hydrolyze the D-ester to obtain the D-carboxylic acid.

Conclusion

The D and L isomers of Boc-4-bromo-phenylalanine are indispensable chiral building blocks in modern medicinal chemistry. Their distinct stereochemical properties and the versatility of the bromo-substituent provide a powerful platform for the design and synthesis of novel therapeutic agents. A thorough understanding of their individual characteristics and the methods for their preparation and separation is essential for researchers and drug development professionals aiming to leverage these compounds in their research endeavors. The protocols and data presented in this guide offer a solid foundation for the effective utilization of these important synthetic intermediates.

References

Boc-4-bromo-DL-phenylalanine: A Technical Guide for its Application as a Non-Canonical Amino Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-4-bromo-DL-phenylalanine is a non-canonical amino acid (ncAA) that has garnered significant interest in the fields of chemical biology, drug discovery, and materials science. This synthetic amino acid, a derivative of phenylalanine, features a bromine atom at the para position of the phenyl ring and a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group. The presence of the bromine atom introduces unique steric and electronic properties, making it a valuable tool for probing and engineering protein structure and function. This guide provides an in-depth overview of Boc-4-bromo-DL-phenylalanine, including its physicochemical properties, methodologies for its incorporation into proteins, and its application in studying cellular signaling pathways.

Physicochemical Properties

The incorporation of Boc-4-bromo-DL-phenylalanine into a peptide or protein is influenced by its distinct physicochemical characteristics. The bromine atom enhances its reactivity and provides a handle for further chemical modification.[1] The Boc protecting group increases its stability and solubility, facilitating its use in solid-phase peptide synthesis.[1]

Below is a summary of the available quantitative data for Boc-4-bromo-DL-phenylalanine and its individual enantiomers.

| Property | Boc-4-bromo-DL-phenylalanine | Boc-4-bromo-D-phenylalanine | Boc-4-bromo-L-phenylalanine |

| Synonyms | N-(tert-Butoxycarbonyl)-p-bromo-DL-phenylalanine | Boc-D-Phe(4-Br)-OH, Boc-p-bromo-D-Phe-OH | Boc-L-Phe(4-Br)-OH, Boc-p-bromo-L-Phe-OH |

| CAS Number | 132153-48-1 | 79561-82-3[1] | 62129-39-9 |

| Molecular Formula | C14H18BrNO4 | C14H18BrNO4[1] | C14H18BrNO4 |

| Molecular Weight | 344.20 g/mol | 344.2 g/mol [1] | 344.2 g/mol |

| Appearance | White to off-white solid | White to off-white solid[1] | White powder |

| Melting Point | Not specified | 117-123 °C[1] | Not specified |

| Purity | Custom Synthesis | ≥ 99% (HPLC)[1] | ≥ 99% (HPLC) |

| Optical Rotation | Not applicable (racemic) | [a]D20 = -13 ± 2º (c=1, in MeOH)[1] | Not specified |

| Storage Conditions | 0-8 °C | 0-8 °C[1] | 0-8 °C |

Experimental Protocols: Site-Specific Incorporation into Proteins

The site-specific incorporation of non-canonical amino acids like Boc-4-bromo-DL-phenylalanine into proteins is a powerful technique for protein engineering and studying protein function. The most common method for achieving this in both prokaryotic and eukaryotic systems is through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, often in combination with amber stop codon suppression.[2]

General Workflow for Amber Codon Suppression

The following diagram illustrates the general workflow for the site-specific incorporation of a non-canonical amino acid using amber codon suppression.

Caption: General workflow for site-specific incorporation of ncAAs.

Detailed Methodology for Incorporation in E. coli

This protocol is adapted from established methods for the incorporation of p-bromophenylalanine and other non-canonical amino acids in E. coli.[2]

1. Plasmid Construction:

-

Target Gene Plasmid: Introduce an amber stop codon (TAG) at the desired site in your gene of interest using site-directed mutagenesis. The choice of the flanking codons can influence suppression efficiency.[3]

-

Orthogonal Synthetase/tRNA Plasmid: Utilize a plasmid co-expressing a mutant aminoacyl-tRNA synthetase (aaRS) and a suppressor tRNA. For phenylalanine analogs, a mutant yeast phenylalanyl-tRNA synthetase (yPheRS) and its corresponding tRNA (ytRNA(Phe)CUA) are often used.[2] To enhance specificity for 4-bromophenylalanine, a variant of yPheRS, such as T415A, can be employed to reduce misincorporation of natural amino acids.[2]

2. Transformation and Cell Culture:

-

Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the target gene plasmid and the orthogonal synthetase/tRNA plasmid.

-

Plate the transformed cells on selective agar plates and incubate overnight at 37°C.

-

Inoculate a single colony into minimal media supplemented with the appropriate antibiotics and incubate overnight at 37°C with shaking.

-

Inoculate a larger volume of minimal media with the overnight culture. Add Boc-4-bromo-DL-phenylalanine to a final concentration of 1-2 mM. The Boc protecting group may be removed in situ by cellular esterases, or the deprotected form, 4-bromo-DL-phenylalanine, can be used directly.

3. Protein Expression and Purification:

-

Grow the culture at 37°C with shaking until it reaches an OD600 of 0.6-0.8.

-

Induce protein expression with an appropriate inducer (e.g., IPTG for lac-based promoters) and continue to culture for 4-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein folding and incorporation efficiency.

-

Harvest the cells by centrifugation.

-

Lyse the cells and purify the protein of interest using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).

4. Verification of Incorporation:

-

Confirm the successful incorporation of Boc-4-bromo-DL-phenylalanine by mass spectrometry (e.g., ESI-MS). The mass of the purified protein should correspond to the expected mass with the non-canonical amino acid incorporated.

Application in Studying Signaling Pathways: The Substance P/NK-1 Receptor System

The incorporation of 4-bromophenylalanine, a close analog of the core structure of Boc-4-bromo-DL-phenylalanine, has been instrumental in studying the structure and function of peptides and their interactions with receptors.[4] One such system is the interaction of the neuropeptide Substance P with its G protein-coupled receptor (GPCR), the neurokinin-1 (NK-1) receptor. This interaction is crucial in pain transmission and inflammation.[4]

The binding of Substance P to the NK-1 receptor initiates a cascade of intracellular signaling events. The introduction of 4-bromophenylalanine into Substance P can modulate its binding affinity and subsequent signaling, providing a tool to probe the receptor's active site and downstream pathways.[4]

Substance P/NK-1 Receptor Signaling Pathway

The following diagram illustrates the major signaling pathways activated upon the binding of Substance P to the NK-1 receptor.

Caption: Simplified signaling cascade of the Substance P/NK-1 receptor.

By replacing native phenylalanine residues in Substance P with Boc-4-bromo-DL-phenylalanine, researchers can investigate the impact of this modification on the activation of these downstream pathways, providing insights into the molecular determinants of receptor activation and signaling bias.

Conclusion

Boc-4-bromo-DL-phenylalanine is a versatile and powerful tool for chemical biologists and drug discovery professionals. Its unique properties allow for the precise modification of peptides and proteins, enabling detailed structure-function studies and the development of novel therapeutics. The methodologies for its site-specific incorporation are well-established, and its application in probing complex biological systems, such as GPCR signaling, holds great promise for advancing our understanding of cellular processes and disease mechanisms.

References

Enhancing Peptide Stability Through 4-Bromophenylalanine Incorporation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The therapeutic potential of peptides is often hindered by their inherent instability, including susceptibility to proteolytic degradation and conformational lability. A key strategy to overcome these limitations is the incorporation of unnatural amino acids. This technical guide provides an in-depth overview of the use of 4-bromophenylalanine (p-Bpa), a halogenated analog of phenylalanine, to enhance the stability and modulate the biological activity of peptides. This document details the underlying principles, experimental protocols for synthesis and analysis, and the impact of 4-bromophenylalanine incorporation on peptide stability and function, with a focus on providing practical information for researchers in drug development.

Introduction: The Role of 4-Bromophenylalanine in Peptide Therapeutics

Peptides offer high specificity and potency as therapeutic agents.[1] However, their clinical application is often limited by a short in vivo half-life due to rapid clearance and degradation by proteases.[2] The incorporation of unnatural amino acids is a powerful strategy to enhance the pharmacokinetic properties of peptides.[1][3] 4-bromophenylalanine, in particular, has emerged as a valuable building block in peptide design.[3]

The introduction of a bromine atom at the para position of the phenylalanine side chain confers several advantageous properties:

-

Steric Hindrance: The bulky bromine atom can sterically hinder the approach of proteases to the peptide backbone, thereby reducing the rate of enzymatic degradation.[1]

-

Electronic Effects: The electron-withdrawing nature of bromine can alter the electronic properties of the aromatic ring, potentially influencing peptide-protein interactions and improving binding affinity.[3]

-

Increased Hydrophobicity: The addition of bromine increases the hydrophobicity of the amino acid residue, which can impact peptide folding, stability, and membrane permeability.[4]

-

Halogen Bonding: The bromine atom can participate in halogen bonds, a type of non-covalent interaction that can contribute to the stability of peptide-receptor complexes and enhance binding affinity.[4][5]

-

Structural Probe: The heavy bromine atom can serve as a useful probe in X-ray crystallography for determining peptide and protein structures.[4]

The incorporation of 4-bromophenylalanine has been shown to improve the thermal and proteolytic stability of peptides, making it a valuable tool for developing more robust and effective peptide-based drugs.[4] A key application of peptides containing 4-bromophenylalanine is in the development of inhibitors for the p53-MDM2 protein-protein interaction, a critical target in oncology.[4]

Quantitative Analysis of Stability Enhancement

While direct comparative studies with quantitative stability data for a wide range of peptides are not always readily available in the public domain, the incorporation of 4-bromophenylalanine is consistently associated with enhanced stability. The following tables present illustrative data to demonstrate the potential improvements in peptide stability upon the incorporation of 4-bromophenylalanine. These values are hypothetical and serve as a guide for the expected outcomes.

Table 1: Comparative Proteolytic Stability of a Model Peptide

| Peptide Variant | Protease | % Intact Peptide after 4h | Half-life (t½) in Human Serum |

| Native Peptide (with Phe) | Trypsin | 15% | 25 minutes |

| Modified Peptide (with p-Bpa) | Trypsin | 75% | > 180 minutes |

| Native Peptide (with Phe) | Chymotrypsin | 5% | 25 minutes |

| Modified Peptide (with p-Bpa) | Chymotrypsin | 60% | > 180 minutes |

Table 2: Comparative Thermal Stability of a Model Peptide

| Peptide Variant | Melting Temperature (Tm) |

| Native Peptide (with Phe) | 58°C |

| Modified Peptide (with p-Bpa) | 67°C |

Experimental Protocols

This section provides detailed methodologies for the synthesis of peptides containing 4-bromophenylalanine and for the subsequent evaluation of their stability and structure.

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing 4-Bromophenylalanine

The incorporation of 4-bromophenylalanine into a peptide sequence is readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).[3]

Materials:

-

Fmoc-L-4-bromophenylalanine (Fmoc-p-Bpa-OH)

-

Standard Fmoc-protected amino acids

-

Rink Amide resin (for C-terminal amides) or Wang resin (for C-terminal acids)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF (Deprotection solution)

-

Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel with gentle agitation for at least 30-60 minutes.[6]

-

Fmoc Deprotection: Treat the resin with the deprotection solution for 5 minutes, drain, and then treat again for 15-20 minutes. Wash the resin thoroughly with DMF.[6]

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to activate the amino acid.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Perform a Kaiser test to confirm complete coupling.[6]

-

-

Incorporation of Fmoc-p-Bpa-OH: Follow the same coupling procedure as in step 3 for the incorporation of Fmoc-p-Bpa-OH at the desired position in the peptide sequence.

-

Peptide Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.[6]

-

Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection step.

-

Cleavage and Deprotection: Wash the resin with DCM and dry. Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with agitation.[7]

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.[7]

-

Purification and Analysis: Centrifuge to pellet the precipitated peptide. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.[7]

Experimental Workflow for Peptide Synthesis and Initial Characterization

References

Probing the Interactome: A Technical Guide to Boc-4-bromo-DL-phenylalanine for Studying Protein-Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a cornerstone of modern drug discovery. The transient and often weak nature of these interactions necessitates advanced techniques for their capture and analysis. The incorporation of unnatural amino acids, such as Boc-4-bromo-DL-phenylalanine, into proteins has emerged as a powerful tool for photo-activated crosslinking, enabling the covalent trapping of interacting partners for subsequent identification and characterization. This technical guide provides an in-depth overview of the principles, experimental methodologies, and data analysis workflows for utilizing Boc-4-bromo-DL-phenylalanine in the study of PPIs.

Introduction to Boc-4-bromo-DL-phenylalanine

Boc-4-bromo-DL-phenylalanine is a derivative of the amino acid phenylalanine, featuring a bromine atom at the para position of the phenyl ring and a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group.[1] This unnatural amino acid serves as a valuable tool in peptide synthesis and for studying protein folding and interactions.[2] The key feature for its application in PPI studies is its ability to act as a photo-activatable cross-linking agent.[3] Upon exposure to ultraviolet (UV) light, the carbon-bromine bond can be cleaved, generating a reactive phenyl radical that can form a covalent bond with nearby molecules, effectively "trapping" interacting proteins.

The Boc protecting group enhances the stability and solubility of the amino acid, making it suitable for use in solid-phase peptide synthesis (SPPS).[2] The unique bromine substitution also provides a distinct isotopic signature in mass spectrometry, aiding in the identification of cross-linked peptides.[3]

Physicochemical Properties and Mass Spectrometry Characteristics

The incorporation of 4-bromophenylalanine into a peptide or protein introduces specific changes that are critical for its use as a cross-linking agent and for subsequent analysis.

| Property | Value/Description | Reference |

| Molecular Formula | C14H18BrNO4 | Chem-Impex |

| Molecular Weight | 344.2 g/mol | Chem-Impex |

| Appearance | White to off-white solid | Chem-Impex |

| Mass Shift (Monoisotopic) | +78.9 Da (relative to Phenylalanine, using ⁷⁹Br) | [3] |

| Isotopic Signature | Two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (50.69% and 49.31%, respectively), resulting in a characteristic 1:1 isotopic doublet in mass spectra, with peaks separated by approximately 2 Da. | [3] |

Experimental Protocols

Site-Specific Incorporation of Boc-4-bromo-DL-phenylalanine

The introduction of Boc-4-bromo-DL-phenylalanine at a specific site within a protein is achieved through amber stop codon suppression technology. This involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the unnatural amino acid.

Materials:

-

E. coli expression host (e.g., BL21(DE3))

-

Expression plasmid for the protein of interest with an amber (TAG) stop codon at the desired incorporation site.

-

Plasmid encoding the engineered aminoacyl-tRNA synthetase (aaRS) and suppressor tRNA specific for 4-bromophenylalanine.

-

Boc-4-bromo-DL-phenylalanine

-

Cell culture media and supplements

-

Standard protein purification reagents and equipment (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

Protocol:

-

Transformation: Co-transform the E. coli expression host with the plasmid for the protein of interest and the plasmid for the aaRS/tRNA pair.

-

Cell Culture: Grow the transformed cells in a suitable medium (e.g., LB or minimal medium) supplemented with the appropriate antibiotics to an OD600 of 0.6-0.8.

-

Induction and UAA Incorporation: Add Boc-4-bromo-DL-phenylalanine to the culture medium to a final concentration of 1-2 mM. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a suitable concentration and temperature (e.g., 0.1-1 mM IPTG, 18-30°C for 16-24 hours).

-

Cell Harvest and Lysis: Harvest the cells by centrifugation and resuspend in a lysis buffer. Lyse the cells using sonication or a French press.

-

Protein Purification: Purify the protein containing Boc-4-bromo-DL-phenylalanine using standard chromatography techniques appropriate for the protein of interest.

Photo-Crosslinking of Protein-Protein Interactions

Materials:

-

Purified protein containing Boc-4-bromo-DL-phenylalanine.

-

Potential interacting protein partner(s).

-

UV lamp (a 365 nm UV light source is commonly used).[4]

-

Quartz cuvette or 96-well plate.

-

Reaction buffer.

Protocol:

-

Complex Formation: Incubate the protein containing 4-bromophenylalanine with its potential interacting partner(s) in a suitable reaction buffer to allow for complex formation. The optimal concentrations will depend on the binding affinity of the interaction.

-

UV Irradiation: Place the sample in a quartz cuvette or a UV-transparent plate. Irradiate the sample with UV light (e.g., 365 nm) for a specified duration.[4] The optimal irradiation time and distance from the UV source need to be empirically determined to maximize cross-linking efficiency while minimizing protein damage. Recommended starting conditions are exposure for 5-45 seconds with a high-intensity light source placed approximately 14 cm above the sample.[4]

-

Analysis of Cross-linking: Analyze the reaction products by SDS-PAGE and Coomassie staining or Western blotting to visualize the formation of higher molecular weight cross-linked complexes.

Mass Spectrometry Analysis of Cross-linked Complexes

Protocol:

-

Sample Preparation:

-

Excise the protein band corresponding to the cross-linked complex from the SDS-PAGE gel.

-

Perform in-gel digestion using a protease such as trypsin.

-

Extract the resulting peptides from the gel.

-

Desalt the peptide mixture using a C18 ZipTip or equivalent.[3]

-

-

LC-MS/MS Analysis:

-

Separate the peptides using a C18 reverse-phase column on a nano-liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[3]

-

Acquire data in a data-dependent acquisition (DDA) mode, where the instrument performs a full MS1 scan followed by MS/MS scans of the most abundant precursor ions.[3]

-

-

Data Analysis:

-

Use specialized software to identify the cross-linked peptides. The software should be able to account for the mass of the cross-linked amino acid and search for peptide pairs linked together.

-

The characteristic 1:1 isotopic doublet of bromine should be used to confirm the presence of 4-bromophenylalanine-containing peptides and their cross-linked products.[3]

-

Case Study: Elucidating Signaling Pathways

While specific, in-depth studies detailing the use of Boc-4-bromo-DL-phenylalanine to elucidate a complete signaling pathway are emerging, the methodology is well-suited for such applications. For instance, this technique can be applied to map the interactions of key proteins in cascades like the MAPK or EGFR signaling pathways.

Hypothetical Example: Mapping the Interaction of a Kinase with its Substrate

Consider a scenario where researchers aim to identify the direct substrates of a specific protein kinase within a signaling cascade.

In this example, Boc-4-bromo-DL-phenylalanine is incorporated into a kinase at a site predicted to be near the substrate-binding interface. Upon activation of the signaling pathway, the kinase interacts with its potential substrates. UV irradiation would then covalently trap the kinase-substrate complexes. Subsequent mass spectrometry analysis would identify the cross-linked peptides, confirming the direct interaction between the kinase and "Substrate 1" and potentially revealing novel interactors like "Substrate 2".

Conclusion

Boc-4-bromo-DL-phenylalanine is a powerful and versatile tool for the study of protein-protein interactions. Its ability to be site-specifically incorporated into proteins and to mediate photo-activated cross-linking provides a robust method for capturing transient and weak interactions in their native context. The detailed experimental protocols and data analysis strategies outlined in this guide offer a framework for researchers to employ this technology to unravel complex biological networks and accelerate the discovery of novel therapeutic targets.

References

A Comprehensive Technical Guide to the Handling and Storage of Boc-4-bromo-DL-phenylalanine

For Researchers, Scientists, and Drug Development Professionals